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5-(4-Chlorophenyl)thiophene-2-carboxamide

Cat. No.: B1658858
CAS No.: 62404-24-4
M. Wt: 237.71 g/mol
InChI Key: JXYHJZWEDUROGS-UHFFFAOYSA-N
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Description

Significance in Medicinal Chemistry and Drug Discovery

The scaffold of thiophene-2-carboxamide is a significant pharmacophore in medicinal chemistry due to the versatile pharmacological properties of its derivatives. mdpi.comresearchgate.net These compounds have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The presence of the thiophene (B33073) ring, a sulfur-containing heterocycle, can enhance the biological potential of molecules. mdpi.com

Derivatives of 5-(4-chlorophenyl)thiophene-2-carboxamide are explored for their potential as therapeutic agents. For instance, related thiophene carboxamide compounds have been studied for their ability to inhibit enzymes or interact with biological receptors. ontosight.ai The structural features of these molecules, such as the capacity for hydrogen bonding and hydrophobic interactions, are crucial for their biological activity. ontosight.aiontosight.ai Research has shown that thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity in various cancer cell lines, including breast, liver, and leukemia. mdpi.com

Some thiophene-2-carboxamide derivatives have been identified as potent inhibitors of key biological targets. For example, certain derivatives have been investigated as inhibitors of IKK-2, a protein involved in inflammatory pathways. nih.gov Furthermore, the broader class of thiophene derivatives has been incorporated into several FDA-approved drugs, highlighting their therapeutic relevance. nih.gov

Below is a table summarizing the investigated biological activities of various thiophene-2-carboxamide derivatives:

Derivative ClassInvestigated Biological ActivityPotential Therapeutic Application
Aryl-substituted thiophene-2-carboxamidesCytotoxicity against cancer cell linesAnticancer
Nitro thiophene-2-carboxamideAntibacterialAntibacterial
General thiophene-2-carboxamidesAnti-inflammatory, antimicrobialAnti-inflammatory, anti-infective
Specific thiophene-2-carboxamide derivativesIKK-2 inhibitionAnti-inflammatory

Role in Organic Synthesis and Materials Science Research

In organic synthesis, this compound and its precursors serve as valuable building blocks for the creation of more complex molecules. The synthesis of this compound itself typically involves the reaction of a thiophene-2-carboxylic acid derivative. For example, 5-(4-chlorophenyl)thiophene-2-carboxylic acid can be prepared and subsequently converted to the corresponding carboxamide. chemicalbook.com The synthesis of thiophene-2-carboxamide derivatives often involves coupling a thiophene-2-carboxylic acid with an appropriate amine. nih.gov

While the direct application of this compound in materials science is not extensively documented in the provided search results, the broader class of thiophene-based compounds has significant applications in this field. Thiophenes are known for their use in the development of organic semiconductors, which are key components in flexible electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com The electronic properties of the thiophene ring make it a suitable component for creating conductive polymers and other functional materials.

The synthesis of related thiophene derivatives often involves multi-step reactions. For instance, the synthesis of novel thiophene derivatives can be achieved through the cyclization of precursor molecules. nih.gov

Historical Context of Thiophene-2-carboxamide Derivatives in Scientific Investigations

The study of thiophene and its derivatives has a long history in scientific research. Thiophene-2-carboxylic acid, a key precursor for thiophene-2-carboxamides, has been a subject of study for many years and is used in various chemical reactions, including coupling reactions. wikipedia.org Over time, scientists have actively sought more efficient methods to synthesize thiophene-containing compounds. nih.gov

Thiophene-2-carboxamide itself has been recognized as a lead compound in drug discovery, serving as a starting point for the development of new therapeutic agents. nih.gov Early studies on thiophene derivatives reported their cytotoxic effects across different cancer cell lines, paving the way for further investigation into their anticancer potential. mdpi.com The consistent interest in this class of compounds is demonstrated by the numerous studies exploring their synthesis and biological activities. researchgate.netnih.govbohrium.com This historical foundation has established thiophene-2-carboxamides as a "privileged pharmacophore" in medicinal chemistry, indicating their recurring presence in biologically active compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNOS B1658858 5-(4-Chlorophenyl)thiophene-2-carboxamide CAS No. 62404-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYHJZWEDUROGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346617
Record name 5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62404-24-4
Record name 5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Chlorophenyl Thiophene 2 Carboxamide and Its Analogues

Strategies for Thiophene (B33073) Ring Formation

Gewald Reaction Applications

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. scispace.comarkat-usa.org This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as a secondary or tertiary amine. researchgate.netderpharmachemica.com The versatility of the Gewald reaction stems from the ready availability of the starting materials and the generally mild reaction conditions. scispace.comresearchgate.net

The primary product of the Gewald reaction is a 2-aminothiophene. This amino group serves as a convenient synthetic handle. For the synthesis of the target carboxamide, the 2-amino group can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the amide. Alternatively, direct acylation of the amino group followed by other transformations can be envisioned. The reaction is highly adaptable, allowing for the creation of a diverse library of thiophene compounds by varying the ketone/aldehyde and the active methylene (B1212753) nitrile components. derpharmachemica.com

Table 1: Key Features of the Gewald Reaction for 2-Aminothiophene Synthesis

Feature Description
Reactants Ketone or aldehyde, α-activated nitrile (e.g., α-cyanoester), elemental sulfur
Catalyst/Reagent Base (typically a secondary or tertiary amine like morpholine (B109124) or diethylamine)
Product Polysubstituted 2-aminothiophene
Advantages Multicomponent, one-pot synthesis; mild conditions; readily available starting materials

| Modifications | Microwave-assisted synthesis, solid-support synthesis for improved efficiency and purification |

Other Cyclization and Annulation Approaches

Beyond the Gewald reaction, a range of other cyclization and annulation methods are employed to construct the thiophene ring. Innovative approaches often focus on the regioselective synthesis from acyclic precursors. nih.gov One notable strategy involves the metal-catalyzed heterocyclization of functionalized alkynes containing a sulfur atom. nih.gov For instance, derivatives of 1-mercapto-3-yn-2-ols can undergo iodocyclization with molecular iodine to yield 3-iodothiophenes. organic-chemistry.org

Another modern approach involves the ring-opening of cyclopropyl (B3062369) ethanols followed by an annulation reaction with a sulfur source like potassium sulfide. rsc.org This method facilitates the formation of thiophene aldehydes through a one-pot procedure that achieves double C-S bond formation via C-C bond cleavage. rsc.org Classical methods, such as the Fiesselmann thiophene synthesis, involve the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, which form 3-hydroxy-2-thiophenecarboxylic acid derivatives upon treatment with a base. researchgate.net

Installation of the 4-Chlorophenyl Moiety

Once the thiophene ring is formed, the next critical step is the introduction of the 4-chlorophenyl group at the C5 position. This is typically achieved through cross-coupling reactions or classical electrophilic substitution methods.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds, particularly for coupling aryl groups. unimib.itrsc.org To install the 4-chlorophenyl group onto the thiophene ring, a common strategy involves the reaction of a halogenated thiophene (e.g., 5-bromothiophene-2-carboxamide) with (4-chlorophenyl)boronic acid. mdpi.com This reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. mdpi.com

The efficiency of the Suzuki reaction is one of its key advantages, often proceeding in short reaction times with high yields. mdpi.com Recent advancements have focused on developing more environmentally friendly procedures, such as using micellar synthesis in water, which can allow the reaction to proceed at room temperature and without the need for an inert atmosphere. unimib.itunimib.it The choice of palladium catalyst and ligands can be crucial and can even influence chemoselectivity in substrates with multiple reactive sites. researchgate.net

Table 2: Example Conditions for Suzuki Cross-Coupling

Thiophene Substrate Coupling Partner Catalyst Base Solvent Outcome
5-Bromo-1H-indazole 2-Thiopheneboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane 5-(Thiophen-2-yl)-1H-indazoles in good yields mdpi.com
5-Bromothiophene-2-carboxamide derivative (4-(methoxycarbonyl)phenyl) boronic acid Palladium catalyst Base Solvent 5-Arylthiophene-2-carboxamide derivative mdpi.com

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is another potential method for introducing substituents. nih.gov This reaction typically requires a thiophene substrate activated by one or more strong electron-withdrawing groups (EWGs) and containing a suitable leaving group (e.g., a halogen). thieme-connect.comquimicaorganica.org The mechanism proceeds through an addition-elimination pathway involving a Meisenheimer complex intermediate. nih.govresearchgate.net

While SNAr is a powerful tool, its application for creating a C-C bond with a 4-chlorophenyl nucleophile is less common than palladium-catalyzed cross-coupling reactions. The success of the reaction is highly dependent on the substituents present on the thiophene ring. nih.gov For instance, a nitro group is a potent activating group for SNAr reactions on thiophenes. thieme-connect.com The regioselectivity can also be complex, with substitution sometimes occurring at positions "ortho-like" or "para-like" to the activating group. thieme-connect.com

Friedel-Crafts Acylation and Subsequent Modifications

A classic approach to functionalizing aromatic rings is the Friedel-Crafts acylation. organic-chemistry.org In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the thiophene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). asianpubs.orggoogle.com For the synthesis of the target compound, thiophene could be acylated with 4-chlorobenzoyl chloride.

Friedel-Crafts acylation of unsubstituted thiophene occurs with high regioselectivity at the 2-position, as the intermediate cation formed by attack at this position is more resonance-stabilized than the cation from attack at the 3-position. stackexchange.com This would yield 2-(4-chlorobenzoyl)thiophene. The resulting ketone would then require further synthetic modifications. For example, the ketone could be converted to an oxime, followed by a Beckmann rearrangement to yield the N-thienyl amide, which would then need to be rearranged or hydrolyzed and reformed to achieve the desired 2-carboxamide (B11827560) structure. More commonly, the acylation is performed on a pre-functionalized thiophene, such as 2-thiophenecarboxylic acid, which would direct the acylation and then be converted to the carboxamide. Zeolites have also been explored as reusable, solid acid catalysts for these acylations. researchgate.net

Table 3: Mentioned Compounds

Compound Name
5-(4-Chlorophenyl)thiophene-2-carboxamide
2-Aminothiophene
3-Iodothiophene
Thiophene aldehyde
3-Hydroxy-2-thiophenecarboxylic acid
5-Bromothiophene-2-carboxamide
(4-Chlorophenyl)boronic acid
5-(Thiophen-2-yl)-1H-indazole
2-(4-Chlorobenzoyl)thiophene
4-Chlorobenzoyl chloride

Carboxamide Formation and Derivatization

The synthesis of the carboxamide functional group is a cornerstone in the preparation of this compound and its derivatives. This transformation typically involves the coupling of a carboxylic acid with an amine.

Amide Coupling Reactions

Amide bond formation is frequently accomplished by activating the carboxylic acid moiety to facilitate nucleophilic attack by an amine. A common strategy involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride or an activated ester.

One prevalent method is the reaction of a thiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding thiophene-2-carbonyl chloride. This highly reactive intermediate readily reacts with an amine to yield the desired carboxamide. mdpi.com For instance, 5-bromothiophene-2-carboxylic acid is first refluxed with thionyl chloride, and the resulting crude 5-bromothiophene-2-carbonyl chloride is then reacted with an amine like 4-aminoantipyrine (B1666024) to form the amide. mdpi.com

Alternatively, a wide array of coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine, avoiding the isolation of the acid chloride. These reagents activate the carboxylic acid in situ. Commonly used coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive or catalyst such as 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.govnih.gov The synthesis of analogues has been successfully achieved by reacting 5-(4-fluorophenyl)thiophene-2-carboxylic acid with various anilines using EDC and DMAP in dichloromethane. nih.gov Similarly, the coupling of 5-bromothiophene carboxylic acid with pyrazole (B372694) amines has been performed using DCC and DMAP. nih.gov

Modern coupling agents have also been developed to offer high yields and simple purification procedures. Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has emerged as an effective reagent for the direct amidation of a broad range of carboxylic acids and amines, with products often purified by simple filtration, thus avoiding aqueous workups or chromatography. nih.govorganic-chemistry.org

Coupling Reagent/MethodAdditive/CatalystSubstrate ExampleKey FeaturesReference(s)
Thionyl Chloride (SOCl₂)None5-Bromothiophene-2-carboxylic acidForms reactive acid chloride intermediate. mdpi.com
EDC (Carbodiimide)DMAP5-(4-Fluorophenyl)thiophene-2-carboxylic acidIn situ activation of carboxylic acid. nih.gov
DCC (Carbodiimide)DMAP5-Bromothiophene carboxylic acidEffective for direct amidation without protection of other functional groups. nih.gov
B(OCH₂CF₃)₃NoneVarious carboxylic acids & aminesHigh conversion, simple filtration-based purification. nih.govorganic-chemistry.org
TiCl₄Pyridine5-Bromothiophene carboxylic acidUsed as a mediating agent for condensation. nih.gov

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are performed in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For thiophene carboxamides, such procedures often involve the initial formation of the thiophene ring followed by functionalization.

More integrated one-pot approaches have been developed that lead directly to thiophene-2-carboxamide structures. One such method involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds in the presence of a base like sodium ethoxide. nih.gov This strategy allows for the construction of the substituted thiophene ring and the carboxamide side chain in a single synthetic operation, yielding complex products from accessible precursors. nih.gov Multi-component reactions like the Ugi reaction, which combines an acid, amine, aldehyde/ketone, and an isocyanide, also represent a powerful one-pot strategy for generating libraries of complex amide-containing molecules, including analogues of the target compound. scispace.com

One-Pot Reaction NameKey ReactantsProduct TypeKey FeaturesReference(s)
Gewald ReactionKetone/Aldehyde, Active Nitrile, Sulfur, Base2-AminothiopheneEfficient synthesis of key amine intermediate for subsequent acylation. nih.govderpharmachemica.com
Condensation/CyclizationN-(4-acetylphenyl)-2-chloroacetamide, Thiocarbamoyl compounds3-Substituted thiophene-2-carboxamidesDirect one-step synthesis of the target carboxamide scaffold. nih.gov
Ugi ReactionAcid, Amine, Aldehyde/Ketone, IsocyanideComplex AmidesHigh-throughput construction of diverse chemical libraries in a single pot. scispace.com

Purification and Isolation Techniques

The isolation of this compound in high purity is critical, particularly for its potential use in regulated applications. A combination of classical and advanced techniques is employed to remove impurities, unreacted starting materials, and reaction byproducts.

Recrystallization and Chromatographic Methods

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds, including amides. researchgate.net The choice of solvent is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing the pure product to crystallize upon cooling while impurities remain in the solution. researchgate.net Solvents such as ethanol, acetone, and acetonitrile (B52724) are commonly employed for the recrystallization of amides. researchgate.nettandfonline.com For thiophene derivatives specifically, purification often involves dissolving the crude product in a suitable solvent and allowing it to cool, which induces precipitation or crystallization of the purified compound. google.comjustia.com

When recrystallization is insufficient to achieve the desired level of purity, or for the separation of complex mixtures, chromatographic methods are indispensable. rsc.org Flash column chromatography using silica (B1680970) gel is a standard and effective technique for purifying thiophene carboxamides and their analogues at the laboratory scale. rsc.orguminho.pt The crude product is loaded onto a column of silica gel and eluted with a solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of the desired product. rsc.org

Advanced Purification Strategies for Scalability

Transitioning from laboratory synthesis to large-scale production requires purification strategies that are not only effective but also efficient, cost-effective, and scalable. While traditional crystallization remains a preferred method for bulk purification of active pharmaceutical ingredients (APIs), more advanced techniques are often necessary to meet stringent purity requirements. pharmtech.com

Preparative chromatography is a powerful tool for obtaining highly pure material, especially during the clinical development phases of a pharmaceutical ingredient. zeochem.com However, the high consumption of solvents and the cost of stationary phases can be a bottleneck. To address this, innovative approaches such as multi-column countercurrent solvent gradient purification (MCSGP) have been developed. This technology significantly reduces solvent consumption and waste while increasing throughput and productivity, making it a more sustainable option for large-scale peptide and API purification. bachem.com

Cocrystallization has emerged as a novel and powerful purification strategy. researchgate.net This technique involves crystallizing the target API with a specific coformer molecule to create a new crystalline solid phase (a cocrystal). This process can be highly selective, allowing for the efficient removal of impurities that are difficult to separate by conventional crystallization. The pure API is then recovered by a subsequent cleavage step. researchgate.net

For truly large-scale and continuous manufacturing, integrated processing strategies are being explored. These include techniques like confined agitated bed crystallization and fluidized bed processing, which can purify a liquid stream of an impure API and directly formulate it into a solid-state product without isolating the solid API phase. nih.gov Such integrated, and potentially continuous, processes represent the future of scalable and efficient API manufacturing. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 5 4 Chlorophenyl Thiophene 2 Carboxamide

Single Crystal X-ray Diffraction (SC-XRD) Studies

Crystal Packing and Supramolecular Interactions

The crystal packing of 5-(4-Chlorophenyl)thiophene-2-carboxamide is expected to be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The primary carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust supramolecular synthons. It is highly probable that the molecules will form centrosymmetric dimers via N-H···O hydrogen bonds between the carboxamide moieties of adjacent molecules. These dimers can then be further organized into one-, two-, or three-dimensional networks through weaker interactions.

Other significant supramolecular interactions anticipated to play a role in the crystal packing include:

C-H···O interactions: The aromatic protons of the thiophene (B33073) and chlorophenyl rings can act as weak hydrogen bond donors to the oxygen atom of the carboxamide group.

C-H···π interactions: The aromatic rings can act as acceptors for hydrogen bonds from C-H groups of neighboring molecules.

Halogen bonding: The chlorine atom on the phenyl ring can participate in halogen bonding (C-Cl···O or C-Cl···N), acting as an electrophilic region that interacts with nucleophilic atoms in adjacent molecules.

A hypothetical table of potential supramolecular interactions is presented below, based on common bond lengths and angles observed in similar structures.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Hydrogen BondN-H···O=C~ 0.86~ 2.00~ 2.86~ 170
Weak H-BondC-H···O=C~ 0.93~ 2.50~ 3.43~ 150
Weak H-BondC-H···π~ 0.93~ 2.80~ 3.73~ 160
Halogen BondC-Cl···O-~ 3.10~ 3.50~ 165

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal lattice. For this compound, the Hirshfeld surface would be mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface would indicate hydrogen bonds and other close contacts, with the most intense spots expected around the amide group.

The corresponding 2D fingerprint plots would provide a quantitative breakdown of the different types of intermolecular contacts. Based on analyses of similar structures, the expected contributions to the total Hirshfeld surface would be:

O···H/H···O contacts: Representing the crucial N-H···O and C-H···O hydrogen bonds.

Contact Type Percentage Contribution (Approximate)
H···H 40 - 50%
O···H/H···O 20 - 30%
C···H/H···C 10 - 15%
Cl···H/H···Cl 5 - 10%
S···H/H···S 3 - 7%

Cl···H/H···Cl contacts: Indicating the presence of interactions involving the chlorine atom.

C···H/H···C contacts: Arising from C-H···π interactions.

S···H/H···S contacts: Involving the sulfur atom of the thiophene ring.

The shape and distribution of features in the fingerprint plot would provide further details. For example, sharp, distinct spikes in the O···H region would be characteristic of strong, directional hydrogen bonds.

Conformational Analysis of Molecular Moieties

The conformation of this compound is determined by the relative orientations of its constituent molecular fragments: the 4-chlorophenyl ring, the thiophene ring, and the carboxamide group. The key torsional angles that define the molecular conformation are:

The orientation of the carboxamide group relative to the thiophene ring: This is defined by the torsion angle around the C(thiophene)-C(carboxamide) bond. The planarity between the thiophene ring and the amide group is crucial for electronic delocalization.

In the solid state, the observed conformation will be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. It is likely that the molecule will adopt a relatively planar conformation to maximize π-π stacking and hydrogen bonding opportunities. However, some degree of torsion between the aromatic rings is expected to minimize steric hindrance.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure of this compound and providing information about its electronic and vibrational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The key expected vibrational frequencies are detailed in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350-3150Strong, BroadN-H stretching vibrations of the primary amide
~ 3100-3000MediumAromatic C-H stretching (thiophene and phenyl rings)
~ 1680-1650StrongC=O stretching (Amide I band)
~ 1620-1580MediumN-H bending (Amide II band)
~ 1500-1400Medium to StrongC=C stretching vibrations in the aromatic rings
~ 1100-1000MediumC-Cl stretching
~ 850-800StrongC-H out-of-plane bending in the 1,4-disubstituted phenyl ring
~ 750-700MediumC-S stretching in the thiophene ring

The position and shape of the N-H and C=O stretching bands would be sensitive to the extent of hydrogen bonding in the solid state. Broader and lower frequency bands for these vibrations would indicate stronger intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons of the thiophene and chlorophenyl rings, as well as the amide protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6Doublet1HThiophene H
~ 7.5 - 7.3Doublet2HPhenyl H (ortho to Cl)
~ 7.3 - 7.1Doublet1HThiophene H
~ 7.6 - 7.4Doublet2HPhenyl H (meta to Cl)
~ 7.0 - 6.0Broad Singlet2H-CONH₂

The exact chemical shifts and coupling constants would depend on the solvent used and the electronic effects of the substituents. The amide protons may appear as a broad singlet due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show signals for all the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165 - 160C=O (carboxamide)
~ 145 - 130Aromatic C (quaternary and CH)
~ 130 - 120Aromatic C (quaternary and CH)

The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxamide group, as well as the electron-donating effect of the sulfur atom in the thiophene ring.

Mass Spectrometry (MS)

The mass spectrometric analysis of this compound and related derivatives is predominantly conducted using soft ionization techniques like electrospray ionization (ESI), often coupled with high-resolution analyzers such as Orbitrap or time-of-flight (TOF). These methods are instrumental in confirming the molecular formulas of newly synthesized compounds.

In typical ESI-HRMS analysis performed in positive-ion mode, this compound is expected to exhibit a prominent molecular ion peak ([M+H]⁺). The high-resolution capabilities of the mass spectrometer allow for the determination of the exact mass of this ion, which can then be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of accuracy, often with an error of less than a few parts per million (ppm).

While specific, detailed fragmentation data for this compound is not extensively documented in publicly available literature, general fragmentation behaviors of related thiophene carboxamide structures can be inferred. The fragmentation process is influenced by the site of protonation and the relative bond strengths within the molecule.

Expected Fragmentation Pathways:

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the [M+H]⁺ ion of this compound would likely undergo fragmentation through several key pathways. These pathways are dictated by the stability of the resulting fragment ions and neutral losses. Common fragmentation patterns for aromatic and heterocyclic carboxamides include:

Loss of the carboxamide group: Cleavage of the bond between the thiophene ring and the carboxamide group can result in the loss of CONH₂ as a neutral molecule.

Cleavage of the C-C bond: The bond connecting the chlorophenyl ring to the thiophene ring may cleave, leading to fragments corresponding to each of these aromatic systems.

Ring fragmentation: The thiophene ring itself may undergo fragmentation, although this often requires higher collision energies.

The presence of the chlorine atom provides a distinct isotopic signature, with the isotope peaks for ³⁵Cl and ³⁷Cl appearing in an approximate 3:1 ratio. This isotopic pattern is a valuable tool for identifying fragments that retain the chlorophenyl moiety.

Hypothetical Fragmentation Data:

The following table presents a hypothetical summary of potential key ions that could be observed in the ESI-MS/MS spectrum of this compound. The exact masses are calculated based on the elemental composition of the proposed fragments.

Proposed Fragment Ion Elemental Formula Calculated Exact Mass (m/z) Plausible Neutral Loss
[M+H]⁺C₁₁H₉ClN₂OS⁺253.0146-
[M-NH₃+H]⁺C₁₁H₆ClOS⁺236.9771NH₃
[C₁₁H₇ClOS]⁺C₁₁H₇ClOS⁺237.9850NH₂
[C₁₀H₆ClS]⁺C₁₀H₆ClS⁺192.9873CONH₃
[C₆H₄Cl]⁺C₆H₄Cl⁺111.0023C₅H₄S(CONH₂)
[C₄H₃S-CO]⁺C₅H₃OS⁺111.9899C₆H₅Cl, NH₂

This table is illustrative and based on general fragmentation principles of similar compounds. Actual experimental data would be required for definitive confirmation.

Computational Chemistry and Molecular Modeling of 5 4 Chlorophenyl Thiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are used to determine various molecular properties of thiophene (B33073) carboxamide derivatives by modeling electron density. tandfonline.comresearchgate.net The B3LYP hybrid functional is frequently utilized for its reliability in determining molecular properties for such compounds. researchgate.netacu.edu.in

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For derivatives of thiophene-2-carboxamide, DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are used to calculate the equilibrium geometry. researchgate.netacu.edu.innih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.netmdpi.com

Table 1: Selected Theoretical Geometric Parameters for Thiophene Derivatives Note: Data is representative of thiophene derivatives studied by DFT; specific values for 5-(4-Chlorophenyl)thiophene-2-carboxamide may vary.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O (carboxamide)~1.23 Å
Bond LengthC-N (carboxamide)~1.36 Å
Bond LengthC-S (thiophene)~1.74 Å
Bond AngleO=C-N (carboxamide)~122°
Dihedral AngleThiophene-PhenylVaries (influences conformation)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comnih.gov

A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For thiophene carboxamide derivatives, DFT calculations show that the electron density in the HOMO is typically distributed over the thiophene ring and the phenyl group, while the LUMO is often localized on the carboxamide and thiophene moieties. nih.gov This distribution highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. The calculated energy gap for similar compounds typically falls in the range of 3 to 5 eV. acu.edu.innih.gov

Table 2: Representative FMO Properties of Thiophene Derivatives Note: Values are illustrative based on DFT studies of related compounds.

PropertySymbolTypical Calculated Value (eV)Significance
HOMO EnergyEHOMO-5.5 to -6.2Electron-donating ability mdpi.com
LUMO EnergyELUMO-1.8 to -2.8Electron-accepting ability mdpi.com
Energy GapΔE (ELUMO - EHOMO)3.1 to 4.4Chemical reactivity and stability acu.edu.in

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. acu.edu.in The MEP map illustrates regions of varying electrostatic potential on the molecule's surface. researchgate.net Red-colored areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue-colored areas represent positive potential, which are electron-deficient and susceptible to nucleophilic attack. acu.edu.in

For thiophene carboxamide structures, MEP maps typically reveal a significant negative potential (red) around the oxygen atom of the carboxamide group, identifying it as a primary site for hydrogen bonding and electrophilic interactions. researchgate.netacu.edu.in The hydrogen atom of the amide group generally shows a positive potential (blue), making it a hydrogen bond donor site. The aromatic rings also exhibit distinct potential regions that contribute to the molecule's intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. nih.gov This method examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater electron delocalization.

Theoretical vibrational analysis, performed using DFT, calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. mdpi.com These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the optimized molecular structure and aid in the assignment of spectral bands. nih.govresearchgate.net

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. researchgate.netresearchgate.net Key vibrational modes for this compound would include the C=O stretching of the carboxamide group, N-H stretching, C-Cl stretching, and various stretching and bending modes associated with the thiophene and phenyl rings. The calculated spectrum helps to confirm the presence of specific functional groups and provides a detailed picture of the molecule's vibrational properties. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior and conformational flexibility of a molecule in a simulated environment, such as in solution or interacting with a biological target. preprints.org

For compounds like this compound, MD simulations are particularly valuable for exploring their interactions with proteins, such as enzymes or receptors. nih.govresearchgate.net By placing the molecule in the active site of a target protein and simulating their movements over a period of nanoseconds, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. preprints.org These simulations can reveal how the compound adapts its conformation to fit within a binding pocket and can help explain the structural basis for its biological activity. nih.govresearchgate.net

Conformational Flexibility Studies

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to adopt the optimal orientation for binding to a biological target. For this compound, the key rotatable bonds are the C2-C(O) bond between the thiophene ring and the carboxamide group, and the C5-C(aryl) bond between the thiophene and the 4-chlorophenyl ring.

Computational studies on related benzhydrylformamides have utilized Density Functional Theory (DFT) to calculate the energy barriers for rotation around the amide C-N bond, which are typically in the range of 20-23 kcal/mol. mdpi.commdpi.com For this compound, the rotational barrier around the thiophene-carboxamide bond is also expected to be significant, influencing the relative orientation of these two moieties. The rotation around the bond connecting the thiophene and the 4-chlorophenyl ring is likely to have a lower energy barrier, allowing for greater flexibility in the orientation of the phenyl ring. The specific rotational energy barriers for this compound would be influenced by the electronic effects of the chloro-substituent on the phenyl ring and potential steric interactions.

The conformational landscape of this compound can be summarized by considering the potential energy surface associated with the rotation around its key bonds. The following table illustrates the key dihedral angles that define the conformational space of this molecule.

Dihedral AngleDescriptionExpected Rotational Barrier
Thiophene-C2-C(O)-NDefines the orientation of the carboxamide group relative to the thiophene ring.High
C4-C5-C(aryl)-C(aryl)Defines the orientation of the 4-chlorophenyl ring relative to the thiophene ring.Moderate

Understanding these conformational preferences is crucial for predicting how the molecule will interact with a protein's binding site.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions between a ligand and its protein target over time. rjpbr.comresearchgate.netnih.govresearchgate.netnih.govspringernature.com While specific MD simulation studies on this compound are not extensively documented, research on analogous thiophene carboxamide derivatives provides valuable insights into the likely interaction dynamics. nih.govbohrium.com

MD simulations of thiophene carboxamide derivatives targeting enzymes have shown that these molecules can form stable complexes within the active site. nih.govbohrium.com The stability of these complexes is often assessed by monitoring the root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. Lower RMSD values, typically less than 3 Å, are indicative of a stable binding mode. nih.gov

The key interactions that stabilize the binding of thiophene carboxamides to their protein targets often include:

Hydrogen Bonding: The carboxamide group is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The thiophene and 4-chlorophenyl rings provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues. The chlorine atom on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction.

Electrostatic Interactions: The distribution of partial charges on the molecule, particularly the electronegative oxygen, nitrogen, and chlorine atoms, will influence its electrostatic interactions with the protein's binding pocket.

A study on thiophene carboxamide derivatives as anticancer agents targeting tubulin demonstrated that these compounds can establish multiple hydrogen bonds and hydrophobic interactions within the colchicine-binding site. nih.govbohrium.com MD simulations in this study confirmed the stability of the ligand-protein complexes over a 100 ns timescale. nih.gov The following table summarizes the types of interactions observed in MD simulations of similar thiophene carboxamide derivatives.

Interaction TypeMolecular Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondingCarboxamide (N-H, C=O)Serine, Threonine, Asparagine, Glutamine, Aspartic Acid, Glutamic Acid
Hydrophobic InteractionsThiophene ring, 4-Chlorophenyl ringLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
π-π StackingThiophene ring, 4-Chlorophenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Halogen BondingChlorine atomElectron-rich atoms (e.g., oxygen in carbonyl groups)

These dynamic interactions are crucial for the affinity and selectivity of the compound for its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For thiophene carboxamide derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities, such as antimicrobial and anticancer effects. jetir.orgnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule and include parameters like partial charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Spatial (3D) Descriptors: These describe the three-dimensional properties of the molecule, such as molecular volume, surface area, and shape indices.

In a typical 2D-QSAR study on substituted thiophene carboxamide derivatives with antitubercular activity, it was found that topological and electronic parameters significantly influenced the biological activity. jetir.org The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous model validation.

A hypothetical QSAR model for a series of 5-arylthiophene-2-carboxamides might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular_Weight) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for the respective descriptors. The following table provides examples of descriptors that have been found to be important in QSAR models of thiophene derivatives. nih.govresearchgate.net

Descriptor TypeExample DescriptorInformation Encoded
PhysicochemicalLogPLipophilicity
ElectronicLUMO EnergyElectron-accepting ability
TopologicalKier Shape IndexMolecular shape
StericMolar RefractivityMolecular volume and polarizability

The predictive power of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² for an external test set. nih.gov Well-validated QSAR models can guide the design of new this compound analogues with potentially improved activity.

Chemical Reactivity and Derivatization Strategies for 5 4 Chlorophenyl Thiophene 2 Carboxamide

Oxidation and Reduction Reactions of the Thiophene (B33073) Core and Carboxamide Group

The thiophene ring and the carboxamide group in 5-(4-chlorophenyl)thiophene-2-carboxamide are susceptible to both oxidation and reduction reactions, offering pathways to novel analogs with modified electronic and steric profiles.

Oxidation: The sulfur atom in the thiophene ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic nature of the thiophene ring, generally increasing its electron-withdrawing character. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. nih.govorganic-chemistry.orgjchemrev.com The reaction conditions can be controlled to favor the formation of either the sulfoxide or the sulfone. For instance, the use of one equivalent of the oxidizing agent at lower temperatures often yields the sulfoxide, while an excess of the oxidant and higher temperatures can lead to the sulfone. jsynthchem.com The oxidation of sulfides to sulfoxides is a well-established synthetic route and can be achieved with high selectivity. nih.gov

Oxidizing AgentProduct
m-CPBA (1 equiv.)This compound S-oxide
m-CPBA (>2 equiv.)This compound S,S-dioxide
Hydrogen PeroxideThis compound S-oxide or S,S-dioxide

Reduction: The carboxamide group can be reduced to an amine, providing a route to a different class of derivatives. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. mdpi.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce amides. nih.govfemaflavor.orgyoutube.com The reduction of the thiophene ring itself is more challenging due to its aromatic nature but can be achieved under specific catalytic hydrogenation conditions, which may also affect other functional groups in the molecule.

Reducing AgentFunctional Group TargetedProduct
Lithium Aluminum Hydride (LiAlH4)Carboxamide5-(4-Chlorophenyl)thiophen-2-yl)methanamine
Sodium Borohydride (NaBH4)CarboxamideNo reaction

Nucleophilic and Electrophilic Substitution Reactions

The thiophene ring in this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Electrophilic Aromatic Substitution: The thiophene ring is more reactive towards electrophilic substitution than benzene. e-bookshelf.de The presence of the electron-withdrawing carboxamide group at the 2-position and the 4-chlorophenyl group at the 5-position influences the regioselectivity of these reactions. The positions 3 and 4 of the thiophene ring are the primary sites for electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, formylation can be achieved using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which introduces a formyl group onto the electron-rich thiophene ring. nih.gove-bookshelf.demdpi.commatrixscientific.com

Nucleophilic Aromatic Substitution: While less common for electron-rich thiophenes, nucleophilic aromatic substitution (SNAr) can occur, particularly if the thiophene ring is substituted with strong electron-withdrawing groups and a good leaving group (such as a halogen). nih.govnumberanalytics.comnih.gov For example, a halogen atom introduced at the 3- or 4-position of the thiophene ring could potentially be displaced by a variety of nucleophiles. numberanalytics.com The rate and feasibility of such reactions are highly dependent on the nature of the nucleophile and the reaction conditions. nih.gov

Chemical Modifications for Analog Synthesis

The structural diversity of this compound analogs can be expanded through various chemical modifications at the carboxamide nitrogen, the chlorophenyl ring, and the thiophene ring.

The amide nitrogen of the carboxamide group serves as a key point for derivatization. N-alkylation or N-arylation can be achieved by reacting the parent compound with appropriate alkyl or aryl halides in the presence of a base. Alternatively, the carboxamide can be synthesized from the corresponding carboxylic acid, 5-(4-chlorophenyl)thiophene-2-carboxylic acid, and a diverse range of primary or secondary amines using standard peptide coupling reagents. nih.gov This approach allows for the introduction of a wide variety of substituents at the amide nitrogen, enabling the exploration of structure-activity relationships.

ReagentsReaction TypeProduct
Alkyl halide, BaseN-AlkylationN-Alkyl-5-(4-chlorophenyl)thiophene-2-carboxamide
Aryl halide, CatalystN-ArylationN-Aryl-5-(4-chlorophenyl)thiophene-2-carboxamide
R1R2NH, Coupling agentAmide bond formationN,N-Disubstituted-5-(4-chlorophenyl)thiophene-2-carboxamide

The thiophene ring offers multiple positions for diversification. A common strategy involves the introduction of a halogen, typically bromine, at one of the available positions on the thiophene ring, which can then serve as a handle for various cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, such as the Suzuki coupling, are particularly useful for forming new carbon-carbon bonds by reacting the halogenated thiophene with a variety of boronic acids or esters. mdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups onto the thiophene core.

Starting MaterialReagentsReaction TypeProduct
5-(4-Chlorophenyl)-3-bromothiophene-2-carboxamideArylboronic acid, Pd catalyst, BaseSuzuki Coupling3-Aryl-5-(4-chlorophenyl)thiophene-2-carboxamide
5-(4-Chlorophenyl)-4-bromothiophene-2-carboxamideAlkylboronic acid, Pd catalyst, BaseSuzuki Coupling4-Alkyl-5-(4-chlorophenyl)thiophene-2-carboxamide

Mechanistic Investigations and Biological Target Identification

Enzyme Inhibition Studies

The thiophene-2-carboxamide core structure, particularly when substituted with an aryl group like 4-chlorophenyl, has been the subject of numerous enzyme inhibition studies. These investigations have demonstrated inhibitory activity against several classes of enzymes, including oxidases, hydrolases, and kinases.

D-amino Acid Oxidase (DAO) Inhibition

While direct studies on 5-(4-Chlorophenyl)thiophene-2-carboxamide are limited, research into structurally related compounds has highlighted the potential for DAO inhibition. A series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids were identified as a novel class of D-amino acid oxidase (DAO) inhibitors researchgate.net. Structure-activity relationship (SAR) studies showed that the thiophene (B33073) ring of these inhibitors stacks tightly with the amino acid residue Tyr224 in the enzyme's active site, leading to potent inhibition researchgate.net. This interaction creates a substantial hydrophobic interaction and closes off the active site through an extensive network of hydrogen bonds researchgate.net. These findings suggest that the thiophene core of this compound provides a strong foundation for potential DAO inhibitory activity.

Cholinesterase (AChE and BChE) Inhibition

The thiophene-2-carboxamide scaffold has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. A study on various furan/thiophene-2-carboxamide derivatives identified compounds with significant inhibitory activity against both enzymes consensus.app. For instance, one derivative demonstrated an inhibition constant (Ki) of 0.10 mM against AChE and 0.07 mM against BChE consensus.app.

Another investigation focused on N-(2-(3-(phenylselanyl)propoxy)phenyl)thiophene-2-carboxamide, which was found to inhibit in vitro AChE activity in the hippocampus of mice cdnsciencepub.comscholaris.ca. Furthermore, research on compounds with a related 5-(4-chlorophenyl) moiety, specifically 5-(4-chlorophenyl)-1,3,4-Oxadiazole derivatives, also revealed potent cholinesterase inhibitors wjpsonline.com. The most active compounds in this series showed IC50 values as low as 64.61 µM against AChE and 145.11 µM against BChE, indicating that the 5-(4-chlorophenyl) substitution is favorable for this activity wjpsonline.com.

Compound ClassEnzymeInhibition Data
Thiophene-2-carboxamide derivativeAChEKi = 0.10 mM consensus.app
Thiophene-2-carboxamide derivativeBChEKi = 0.07 mM consensus.app
5-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-1,3,4-OxadiazoleAChEIC50 = 64.61±0.07 µM wjpsonline.com
5-(4-chlorophenyl)-2-((3-chlorobenzyl)thio)-1,3,4-OxadiazoleAChEIC50 = 66.81±0.34 µM wjpsonline.com
5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1,3,4-OxadiazoleBChEIC50 = 145.11±0.14 µM wjpsonline.com

Kinase Inhibition (e.g., VEGFR-2)

A significant area of investigation for thiophene carboxamide derivatives has been their activity as kinase inhibitors, particularly against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis nih.govtandfonline.com. Several studies have identified potent VEGFR-2 inhibitory action among compounds with this scaffold.

One study reported a series of novel thiophene-3-carboxamide (B1338676) derivatives, with the lead compound exhibiting a VEGFR-2 inhibitory IC50 value of 191.1 nM nih.gov. Another investigation into ortho-amino thiophene carboxamides identified derivatives with potent VEGFR-2 inhibition, showing IC50 values as low as 0.59 µM tandfonline.comnih.gov. Similarly, a study on fused thiophene derivatives identified compounds with potent dual inhibitory activity against VEGFR-2 and AKT, with one candidate showing a VEGFR-2 IC50 of 0.075 µM nih.gov. The PAN-90806 family of thiophene carboxamides has also been noted for potent VEGFR-2 inhibition, with activity in the nanomolar range mdpi.com. These consistent findings across multiple studies underscore the potential of the this compound structure as a VEGFR-2 inhibitor.

Compound SeriesSpecific Compound ExampleVEGFR-2 Inhibition (IC50)
Thiophene-3-carboxamide derivativesCompound 14d 191.1 nM nih.gov
Ortho-amino thiophene carboxamidesCompound 5 0.59 µM tandfonline.comnih.gov
Ortho-amino thiophene carboxamidesCompound 21 1.29 µM tandfonline.comnih.gov
Fused Thiophene derivativesCompound 3b 0.126 µM nih.gov
Fused Thiophene derivativesCompound 4c 0.075 µM nih.gov
Thiazole (B1198619) derivativesCompound with 4-chlorophenylthiazole ring51.09 nM mdpi.com

Topoisomerase Inhibition

The thiophene scaffold has also been implicated in the inhibition of topoisomerases, enzymes that regulate DNA topology and are crucial for cell replication youtube.com. A study focused on a series of tetrahydrobenzo[b]thiophene derivatives identified compounds with dual inhibitory activity against both Topoisomerase I (Topo I) and Topoisomerase II (Topo II) nih.gov. The most potent derivative in this series exhibited IC50 values of 25.26 nM against Topo I and 10.01 nM against Topo II nih.gov. Molecular modeling suggested that these compounds may act as DNA intercalators nih.gov. While this research was not on the exact title compound, it demonstrates the capacity of the broader thiophene-based structures to interact with and inhibit these critical nuclear enzymes.

Protease Inhibition

Investigations into the protease inhibition potential of related structures have shown promising results. A series of benzothiophene-2-carboxamide derivatives were designed as inhibitors of SUMO-specific proteases (SENPs), which are cysteine proteases implicated in cancer nih.gov. These compounds demonstrated potent and selective inhibition, with one derivative achieving an IC50 of 0.56 µM against SENP2 and exhibiting 33-fold selectivity for SENP2 over SENP5 nih.gov. Additionally, molecular docking studies of other thiophene-2-carboxamide derivatives have explored their binding interactions with enzymes such as rhomboid protease, suggesting potential inhibitory activity nih.gov.

Receptor Binding and Modulation

The structural characteristics of this compound suggest a high potential for interaction with various biological receptors. The aromatic and planar nature of the thiophene ring is known to enhance receptor binding affinity mdpi.com. Furthermore, the sulfur atom within the thiophene ring can act as a bio-isostere for a phenyl ring and can participate in additional hydrogen bonding, which may strengthen drug-receptor interactions nih.gov.

The presence of the 4-chlorophenyl group can also significantly influence receptor binding. This substituent may enhance binding affinity to specific receptors involved in cellular signaling pathways evitachem.com. While specific receptor binding assays detailing the affinity (e.g., Ki, Kd) of this compound for particular receptors are not extensively documented, the fundamental properties of its constituent moieties provide a strong rationale for its potential as a receptor modulating agent.

Specific Receptor Target Identification

While direct experimental studies identifying the specific receptor target for this compound are limited, research on structurally analogous compounds provides strong evidence for its likely biological target. Thiophene carboxamide derivatives, particularly those designed as biomimetics of Combretastatin A-4 (CA-4), are known to target tubulin. nih.gov Studies on highly similar 5-(4-chlorophenyl)furan derivatives have demonstrated that these molecules act as inhibitors of tubulin polymerization by binding to the colchicine site. nih.govnih.gov Therefore, tubulin is the hypothesized specific receptor target for this compound, where it is believed to interfere with microtubule dynamics, a critical process for cell division.

Binding Affinity Determination

The precise binding affinity (e.g., Kᵢ or Kₔ) of this compound to tubulin has not been specifically reported in the available scientific literature. However, the functional consequence of this binding, which is the inhibition of tubulin polymerization, has been quantified for closely related compounds. This inhibitory activity is often used as a surrogate measure for binding affinity. For instance, novel furan-based analogues have shown potent inhibition of tubulin polymerization. nih.govnih.gov The mechanism is thought to involve the compound's interaction with the colchicine-binding site on β-tubulin, which destabilizes microtubule structure. mdpi.commdpi.com

Cellular Pathway Modulation

The interaction of this compound with its biological target is proposed to initiate a cascade of events that modulate key cellular pathways, leading to anti-proliferative effects.

Cell Cycle Analysis (e.g., G2/M arrest, Sub-G1 accumulation)

As a consequence of disrupting microtubule dynamics, the primary cellular effect observed for tubulin-targeting agents is an arrest of the cell cycle at the G2/M phase. mdpi.com This occurs because the mitotic spindle cannot form correctly, preventing the cell from progressing through mitosis. Studies on related 5-(4-chlorophenyl)furan and other thiophene carboxamide derivatives have experimentally confirmed the induction of G2/M cell cycle arrest in cancer cell lines. nih.govnih.govnih.gov This arrest is a hallmark of compounds that interfere with microtubule function. An accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cell death, is also a frequently observed downstream effect of prolonged G2/M arrest.

Table 1: Effects of Structurally Related Compounds on Cell Cycle

Compound Class Observed Effect Cell Line
5-(4-chlorophenyl)furan derivatives G2/M Phase Arrest Leukemia SR
Thiophene-carboxamide derivative G2/M Phase Arrest Hep3B (HCC)

Apoptosis Induction Mechanisms (e.g., p53, Bax/Bcl-2 ratio, caspase activation)

Prolonged cell cycle arrest at the G2/M checkpoint typically triggers programmed cell death, or apoptosis. While the specific apoptotic pathways activated by this compound have not been detailed, the general mechanisms for tubulin inhibitors are well-established. This process often involves the activation of the intrinsic apoptotic pathway. Key events include the upregulation of the tumor suppressor protein p53, which in turn can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of a cascade of executioner caspases, such as caspase-3 and caspase-9, ultimately leading to cell death. nih.govnih.gov

Anti-angiogenic Mechanisms

The thiophene carboxamide scaffold has been investigated for its potential to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key targets for anti-angiogenic therapy. nih.gov Research on certain thiophene-3-carboxamide derivatives has demonstrated direct inhibitory activity against VEGFR-2. nih.gov This suggests that compounds from this class, potentially including this compound, may possess anti-angiogenic properties by blocking the signaling pathways that promote the growth of new blood vessels in tumors. However, direct inhibition of VEGFR by this compound has not been experimentally confirmed.

Molecular Mechanism of Action Elucidation (e.g., Site-directed mutagenesis)

The precise molecular interactions between this compound and its putative binding site on tubulin have not yet been elucidated through high-resolution techniques or mechanistic studies like site-directed mutagenesis. Such studies would involve mutating specific amino acid residues within the colchicine-binding pocket of tubulin to identify the key residues essential for the compound's binding and activity. While molecular docking simulations have been performed for related compounds to predict their binding mode, nih.govnih.gov experimental verification through mutagenesis is a critical step that has not been reported for this specific molecule.

Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl Thiophene 2 Carboxamide Analogues

Impact of Substituents on Biological Activity

The nature and position of substituents on the 5-(4-chlorophenyl)thiophene-2-carboxamide scaffold have a profound impact on its biological activity. Studies have investigated the effects of various functional groups on the thiophene (B33073) ring, the phenyl ring, and the carboxamide moiety, revealing important insights into the electronic, steric, and lipophilic requirements for optimal activity.

The electronic properties of substituents, particularly on the phenyl ring, play a significant role in modulating the biological activity of this compound analogues. The parent compound's 4-chloro substituent on the phenyl ring is often crucial for antiproliferative activity in thieno[3,2-d]pyrimidine systems, highlighting the importance of this electron-withdrawing group. mdpi.com

In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of various electron-withdrawing and electron-donating groups on the phenyl ring revealed that compounds bearing a cyano (-CN) group, regardless of other halogen substitutions, were particularly effective at decreasing the expression of the oncogenic transcription factor FOXM1. mdpi.com This suggests that strong electron-withdrawing groups can significantly enhance specific biological activities. Conversely, in other series of thieno[2,3-b]pyridine derivatives, electron-rich substituents on the phenyl ring, such as alkoxy and hydroxy groups, were found to improve anti-proliferative activity. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of thiophene carboxamide analogues:

SubstituentPositionElectronic EffectObserved Impact on Biological Activity
Chloro4-position of phenyl ringElectron-withdrawingImportant for antiproliferation in thieno[3,2-d]pyrimidines mdpi.com
CyanoPhenyl ringStrong electron-withdrawingDecreased FOXM1 expression mdpi.com
Alkoxy/HydroxyPhenyl ringElectron-donatingImproved anti-proliferative activity in some thieno[2,3-b]pyridines nih.gov
Amino/Methoxy (B1213986)Thiophene ringElectron-donatingEnhanced antioxidant and antibacterial activity nih.govnih.gov

The size, shape, and lipophilicity of substituents are also critical determinants of the biological activity of this compound analogues. In a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, it was found that di-substitution at the 2- and 3-positions of the arylcarboxamide ring with bulky, lipophilic groups resulted in the greatest anti-proliferative activity. nih.gov This suggests that steric bulk in this region of the molecule is well-tolerated and may lead to enhanced interactions with the biological target.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties while retaining the key pharmacophoric features of a lead compound.

Scaffold Hopping: This approach involves replacing the central core of a molecule with a structurally different scaffold. A notable example is the scaffold hopping from a thieno[3,2-d]pyrimidine to a pyrido[1,2-a]thieno[3,2-d]pyrimidine. In this new series, the presence of a 4-chlorophenyl substituent on the thiophene ring remained a key determinant for antiproliferative activity against HeLa and HT-29 cell lines. mdpi.com

Bioisosteric Replacements: This strategy involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity.

Ring Bioisosteres: The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov Studies have shown that the bioisosteric replacement of benzene, methoxybenzene, or aniline rings with a thiophene ring is well-tolerated in certain classes of compounds, sometimes even leading to increased affinity for the target. nih.gov

Functional Group Bioisosteres: The carboxamide functional group is a common site for bioisosteric replacement. To enhance metabolic stability and modulate pharmacokinetic profiles, the amide bond can be replaced with various five-membered heterocyclic rings. drughunter.com

The following table provides examples of common bioisosteric replacements for different parts of the this compound scaffold:

Original MoietyBioisosteric ReplacementRationale for Replacement
Phenyl ringThiophene ringSimilar size and electronic properties, can alter metabolic profile nih.gov
Carboxamide1,2,4-Triazole, Imidazole, OxadiazoleMimic hydrogen bonding properties, enhance metabolic stability drughunter.com

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of this compound analogues with enhanced potency and selectivity is guided by the SAR data and an understanding of the target's structure and binding site.

A key principle is the strategic introduction of substituents to optimize interactions with the target protein. For example, in the design of inhibitors for bacterial histidine kinases, a structure-based drug design approach was utilized to develop a series of thiophene derivatives with significant inhibitory activity. scispace.com This often involves computational modeling to predict binding modes and guide the selection of substituents that can form favorable interactions, such as hydrogen bonds or hydrophobic contacts.

Another important aspect of rational design is the optimization of physicochemical properties to improve drug-like characteristics. This includes modulating lipophilicity to enhance solubility and cell permeability, as well as introducing modifications to block sites of metabolic degradation. Scaffold hopping has been successfully used to improve solubility and metabolic stability in a series of proteasome inhibitors. dundee.ac.uk

Furthermore, the design of analogues often targets specific structural features of the lead compound that are known to be important for activity. For instance, in the development of novel tubulin polymerization inhibitors based on the structurally related 5-(4-chlorophenyl)furan scaffold, the 4-chlorophenyl group was retained as a key feature for potent activity. nih.govnih.gov

Preclinical Pharmacological Research of 5 4 Chlorophenyl Thiophene 2 Carboxamide and Its Derivatives

In Vitro Biological Efficacy Models

In vitro studies are fundamental in preclinical research for providing initial insights into the biological activities of novel chemical entities. For 5-(4-chlorophenyl)thiophene-2-carboxamide and its derivatives, a wide array of cell-based and biochemical assays have been employed to determine their efficacy against cancer, microbial infections, viral diseases, and oxidative stress.

Cell-Based Assays (e.g., Cytotoxicity against Cancer Cell Lines - HepG-2, HCT-116, MCF-7, HeLa)

The cytotoxic potential of thiophene (B33073) carboxamide derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies aim to identify compounds with potent anti-proliferative activity.

Research has shown that derivatives of this scaffold exhibit a range of cytotoxic effects. For instance, certain pyrimidine (B1678525) thione derivatives have demonstrated cytotoxicity against both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. researchgate.net One study identified a triazinone derivative as particularly potent against HCT-116 and MCF-7 cell lines, with IC50 values of 8.37 ± 0.5 µM and 3.81 ± 0.2 µM, respectively, which were comparable to the reference drug doxorubicin. researchgate.net Similarly, isoxazole-carboxamide derivatives have shown significant activity against Hep3B (hepatocellular carcinoma) cells. nih.gov

In another study, two newly synthesized thiazole (B1198619) derivatives, referred to as CP1 and CP2, were tested against HCT-116, MCF-7, and HepG2 (liver cancer) cell lines. ekb.eg The IC50 values for CP1 were 4.7 µg/ml (HCT-116), 4.8 µg/ml (MCF-7), and 11 µg/ml (HepG2). ekb.eg For CP2, the IC50 values were 9.5 µg/ml, 9.6 µg/ml, and 18 µg/ml against the same cell lines, respectively. ekb.eg

The human cervical adenocarcinoma cell line (HeLa) has also been used to screen these compounds. Studies involving peptide esters of Galantamine, which share structural motifs with some complex derivatives, showed pronounced cytotoxic effects on HeLa cells. pharmacophorejournal.com Specifically, one derivative, GAL-LEU, exhibited an IC50 value of 23.63 µM against this cell line. pharmacophorejournal.com Thiophene derivatives have also been shown to reduce the adherence of certain bacteria to HeLa cells. frontiersin.org

Compound/Derivative ClassCell LineActivity (IC50)Reference
Triazinone DerivativeHCT-1168.37 ± 0.5 µM researchgate.net
Triazinone DerivativeMCF-73.81 ± 0.2 µM researchgate.net
Thiazole Derivative (CP1)HCT-1164.7 µg/ml ekb.eg
Thiazole Derivative (CP1)MCF-74.8 µg/ml ekb.eg
Thiazole Derivative (CP1)HepG-211 µg/ml ekb.eg
Thiazole Derivative (CP2)HCT-1169.5 µg/ml ekb.eg
Thiazole Derivative (CP2)MCF-79.6 µg/ml ekb.eg
Thiazole Derivative (CP2)HepG-218 µg/ml ekb.eg
Peptide Ester (GAL-LEU)HeLa23.63 µM pharmacophorejournal.com

Antimicrobial Activity (Antibacterial, Antifungal)

The thiophene core is present in many compounds with known antimicrobial properties. Derivatives of this compound have been synthesized and tested against various pathogenic bacteria and fungi.

Studies have revealed that these compounds are more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net For example, an amino thiophene-2-carboxamide derivative containing a methoxy (B1213986) group demonstrated excellent activity against P. aeruginosa, S. aureus, and B. subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov

A series of thiophene derivatives were specifically evaluated for their activity against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 4 to >64 mg/L. frontiersin.org Thiophene derivatives 4, 5, and 8 showed MIC50 values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. frontiersin.org Time-kill curve assays confirmed that some of these derivatives have bactericidal effects. frontiersin.orgresearchgate.net

The antifungal activity of thiophene derivatives has also been noted. nih.gov However, in a study of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, none of the synthesized compounds were found to be significantly active against the pathogenic fungus Candida albicans. nih.gov

Compound/DerivativeOrganismActivity MetricResultReference
Thiophene derivative 4Colistin-Resistant A. baumanniiMIC4 mg/L frontiersin.orgresearchgate.net
Thiophene derivative 4Colistin-Resistant E. coliMIC16 mg/L frontiersin.orgresearchgate.net
Thiophene derivative 5Colistin-Resistant A. baumanniiMIC4 mg/L frontiersin.orgresearchgate.net
Thiophene derivative 5Colistin-Resistant E. coliMIC16 mg/L frontiersin.orgresearchgate.net
Amino thiophene-2-carboxamide 7bP. aeruginosaInhibition Zone20 mm nih.gov
Amino thiophene-2-carboxamide 7bS. aureusInhibition Zone20 mm nih.gov
Amino thiophene-2-carboxamide 7bB. subtilisInhibition Zone19 mm nih.gov

Antiviral Activity (e.g., Ebola Virus Entry Inhibition, Anti-tobacco mosaic virus)

The search for novel antiviral agents has led to the investigation of thiophene derivatives against several viruses. A phenotypic screening identified a thiophene scaffold as a promising hit for inhibiting Ebola virus (EBOV) entry. nih.gov Subsequent synthesis and testing of a new series of compounds based on this scaffold confirmed their potential as viral entry inhibitors. nih.gov These compounds function by disrupting the interaction between the EBOV glycoprotein (B1211001) (GP) and the host cell, a critical step for viral entry. nih.govmdpi.com

In a different domain of antiviral research, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives were synthesized and evaluated for their activity against the tobacco mosaic virus (TMV), a plant pathogen. nih.govresearchgate.net Bioassay tests revealed that two compounds from the series, designated 7b and 7i, possessed notable anti-TMV activity. nih.govresearchgate.net The nature of the substituents on the sulfonamide moiety was found to significantly impact the antiviral efficacy. researchgate.net

Compound/Derivative ClassVirusMechanism/ActivityReference
Thiophene Scaffold DerivativesEbola Virus (EBOV)Viral entry inhibition nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides (7b, 7i)Tobacco Mosaic Virus (TMV)Inhibitory activity nih.govresearchgate.net

Antioxidant Assays

Oxidative stress is implicated in numerous diseases, making the development of new antioxidants a key research area. Thiophene-2-carboxamide derivatives have been evaluated for their antioxidant properties using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govresearchgate.net

One study found that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with one compound (7a) showing 62.0% inhibition in an ABTS assay, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov Another series of hydrazone derivatives bearing a thiophene moiety also showed antioxidant activity 1.26 times higher than ascorbic acid in a DPPH assay. nih.gov The antiradical capacity of thiophene and its aminocarbonitrile derivatives has been shown to significantly exceed that of traditional antioxidants like Trolox and BHT. mdpi.com

Compound/Derivative ClassAssayActivityReference
3-amino thiophene-2-carboxamide (7a)ABTS62.0% inhibition nih.gov
Hydrazone with thiophene moiety (29)DPPH1.26 times higher than ascorbic acid nih.gov
Semicarbazides/ThiosemicarbazidesDPPHModerate to weak scavenging (IC50 = 20.96 to 106.7 μM) researchgate.net

In Vivo Efficacy Models (Animal Studies)

Following promising in vitro results, lead compounds are often advanced to in vivo models to assess their efficacy and behavior in a whole-organism system.

Disease Models for Therapeutic Evaluation

Derivatives of the this compound scaffold have been evaluated in animal models for cancer. In one study, novel tyrosine-derived benzoxazine (B1645224) compounds demonstrated the ability to regress tumor growth at concentrations of 5 and 20 mg/kg in a rat syngenic mammary tumor model. researchgate.net This effect was reportedly better than that of the standard drug tamoxifen, and no mortality was observed in the treated animals. researchgate.net Another in vivo study using female Swiss albino mice found that certain thiazole derivatives were safe up to 500 mg/kg. ekb.eg To assess potential carcinogenicity, a thiophene derivative, N-(5-phenylthiophen-2-yl)acetamide, was selected for evaluation in mice following in vitro assays that indicated such potential. researchgate.net

In the context of antiviral research, selected thiophene derivatives identified as Ebola virus entry inhibitors underwent studies to assess their pharmacokinetic profiles in animals, a crucial step in evaluating their therapeutic potential. nih.gov

Correlative In Vitro-In Vivo Efficacy Assessments

Establishing a strong correlation between in vitro activity and in vivo efficacy is a critical step in the preclinical development of novel therapeutic agents. For derivatives of this compound, this involves a systematic evaluation of their cytotoxic or inhibitory effects in cultured cancer cell lines and the subsequent assessment of their anti-tumor activity in animal models. While comprehensive correlative studies for a broad range of this compound derivatives are not extensively documented in publicly available literature, the existing research on related thiophene carboxamide compounds provides a framework for understanding these relationships.

The predictive value of in vitro assays in determining in vivo outcomes is a central theme in preclinical oncology research. Generally, compounds that exhibit potent cytotoxicity (low IC50 values) against a panel of cancer cell lines are prioritized for in vivo testing. For instance, a study on various thiophene carboxamide derivatives demonstrated that compounds with significant in vitro anticancer activity were selected for further investigation, which often includes in vivo models. nih.gov

One study on newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives, which share a thiophene core, provides insight into this correlative assessment. A series of these compounds were first evaluated for their in vitro anti-proliferative potential against the MCF-7 breast cancer cell line. mdpi.comnih.gov The compounds that demonstrated the most potent cytotoxic effects, as indicated by their low IC50 values, were then advanced to in vivo studies using animal models of breast cancer. mdpi.comnih.gov This sequential approach, where potent in vitro candidates are selected for in vivo validation, is a standard and logical progression in drug discovery.

The in vivo experiments for these thiophen-2-yl-thieno-pyrimidin-4-one derivatives showed a significant reduction in tumor growth in the treated animal models compared to the control group. mdpi.comnih.gov This outcome suggests a positive correlation between the in vitro cytotoxicity observed in the MCF-7 cells and the in vivo anti-tumor efficacy.

Interactive Table: In Vitro Cytotoxicity of Thiophen-2-yl-thieno-[2,3-d]pyrimidin-4-one Derivatives against MCF-7 Cells mdpi.com

CompoundIC50 (µM)
3 5.98 ± 0.099
4 4.87 ± 0.098
5 4.76 ± 0.087
6 4.52 ± 0.085
7 4.33 ± 0.076
8 1.26 ± 0.052
9 2.37 ± 0.053
10 3.55 ± 0.065
11 2.48 ± 0.054
12 3.36 ± 0.063
13 3.64 ± 0.074
14 1.19 ± 0.042
15 1.18 ± 0.032

The derivatives with lower IC50 values in the in vitro assays, such as compounds 8 , 14 , and 15 , were among those that would be considered strong candidates for demonstrating significant in vivo activity. mdpi.com While the specific tumor growth inhibition data for each of these compounds is not detailed in a comparative table, the study confirms that the synthesized compounds, as a group, significantly reduced tumor growth. mdpi.comnih.gov

It is important to note that a direct correlation is not always observed. Discrepancies between in vitro and in vivo results can arise due to a multitude of factors, including the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound, such as absorption, distribution, metabolism, and excretion (ADME). A compound may be highly active in a cell culture dish but may be rapidly metabolized or poorly distributed to the tumor site in a living organism, leading to diminished in vivo efficacy.

Q & A

Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)thiophene-2-carboxamide, and how can its purity be validated?

The compound is typically synthesized via acid-amine coupling between 5-chlorothiophene-2-carboxylic acid and substituted anilines. For example, coupling with 1-(4-aminophenyl)ethanone under standard peptide coupling conditions (e.g., EDCI/HOBt) yields N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide . Purity is validated using TLC (n-hexane:ethyl acetate, 7:3) and spectroscopic techniques: IR (amide C=O stretch at ~1670 cm⁻¹) and 1H NMR^1 \text{H NMR} (amide -NH2_2 protons at δ ~7.80 ppm in DMSO-d6_6) .

Q. How can spectroscopic data resolve structural ambiguities in thiophene-carboxamide derivatives?

IR spectroscopy identifies key functional groups (amide, thiophene rings), while 1H NMR^1 \text{H NMR} distinguishes aromatic protons (δ 6.90–7.30 ppm for thiophene and chlorophenyl groups). 13C NMR^{13} \text{C NMR} confirms carbonyl carbons (δ ~161 ppm for amide C=O) and aromatic systems. For example, this compound derivatives show diagnostic splitting patterns for thiophene protons and substituent-dependent shifts .

Q. What safety precautions are critical when handling this compound?

The compound may irritate eyes, skin, and respiratory systems (R36/37/38 hazard code). Use fume hoods, gloves, and goggles. Avoid inhalation and direct contact. Waste should be neutralized with aqueous NaHCO3_3 before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiophene-carboxamide derivatives?

Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency .
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation .
  • Temperature : Reflux (100°C) ensures complete reaction but may require inert atmospheres to prevent oxidation . Yield improvements (e.g., from 60% to 75%) are achievable by monitoring reaction progress via TLC and quenching with cold methanol to stabilize intermediates .

Q. What strategies resolve contradictions in biological activity data for thiophene-carboxamide analogs?

Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance target binding but reduce solubility .
  • Assay conditions : Varying pH or serum content alters compound stability. Validate using orthogonal assays (e.g., SPR for binding, MTT for cytotoxicity) . Computational docking (e.g., AutoDock) can predict interactions with targets like AKT2 kinase, reconciling biochemical and cellular data .

Q. How can X-ray crystallography elucidate the structural basis of this compound's bioactivity?

SHELX programs (SHELXL, SHELXS) are used for small-molecule refinement. Key steps include:

  • Data collection : High-resolution (<1.0 Å) data at synchrotron sources.
  • Phasing : Molecular replacement with known thiophene scaffolds.
  • Validation : R-factor < 0.05 and electron density maps confirming chlorophenyl orientation and hydrogen-bonding networks (e.g., amide-NH2_2 to kinase active sites) .

Q. What analytical methods distinguish regioisomers in thiophene-carboxamide synthesis?

  • HPLC-MS : Different retention times and mass fragmentation patterns (e.g., m/z 365.2 for 5-(4-chlorophenyl) vs. m/z 350.1 for 4-chlorophenyl analogs) .
  • 2D NMR : NOESY or COSY correlations identify proximity of substituents (e.g., chlorophenyl at C5 vs. C4 on thiophene) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for coupling reactions to minimize hydrolysis .
  • Characterization : Always compare experimental IR/NMR data with computed spectra (e.g., Gaussian) for novel derivatives .
  • Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and dose-response curves to validate potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.